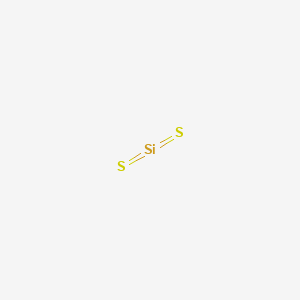

二硫化硅

描述

Silicon disulfide is an inorganic compound with the chemical formula S2Si . It consists of 3 atoms, with 2 sulfur atoms . The molecule is polymeric and adopts a 1-dimensional structure .

Molecular Structure Analysis

The material consists of chains of edge-shared tetrahedra, Si(μ-S)2Si(μS)2 . It has sulfide bridges in the form of infinite chains of SiS4 tetrahedrons sharing their edges .Chemical Reactions Analysis

Silicon disulfide readily hydrolyzes to produce hydrogen sulfide (H2S) . It also reacts with ethanol to give the alkoxide tetraethyl orthosilicate and H2S . With bulky tert-butanol, alcoholysis gives tris(tert-butoxy)silanethiol .Physical And Chemical Properties Analysis

Silicon disulfide exhibits interesting chemical and physical properties . It has a high lithiation/delithiation capacity of 1610/1363 mA h g−1, high initial coulombic efficiency of 84.7%, extremely high cycling stability after 800 cycles, and high rate capability .科学研究应用

High-Performance Li-ion Batteries

- Scientific Field: Materials Chemistry .

- Application Summary: Silicon disulfide is used as an anode material for Lithium-ion batteries (LIBs). It exhibits interesting chemical and physical properties, making it suitable for this application .

- Methods of Application: The SiS2 nanocomposite is fabricated using amorphous carbon in a simple mechanical process. It is evaluated for its Lithium-storage properties .

- Results: The SiS2 nanocomposite has a high lithiation/delithiation capacity of 1610/1363 mA h g−1, high initial coulombic efficiency of 84.7%, extremely high cycling stability after 800 cycles, and high rate capability .

Solid-State Electrolytes for All-Solid-State Batteries (ASSBs)

- Scientific Field: Materials Science .

- Application Summary: Silicon disulfide is used in the production of solid-state electrolytes for ASSBs. It improves ionic conductivity and moisture stability .

- Methods of Application: The team developed a low-cost production technology for silicon disulfide for solid-state electrolytes. They established synthesis conditions by optimizing the arrangement of sulfur and silicon powders and creating a perfectly sealed environment to withstand the vapor pressure of sulfur at 800 degrees of reaction temperature .

- Results: The solid-state electrolytes made using their silicon disulfide had more than twice the ionic conductivity and moisture stability. The optimized process will help simplify the production and reduce production costs .

Liquid Electrolyte-Based Lithium-Ion Batteries

- Scientific Field: Electrochemistry .

- Application Summary: Silicon disulfide is used as an anode active material for liquid electrolyte-based lithium-ion batteries .

- Methods of Application: The team applied the new silicon disulfide as an anode active material for these batteries and identified the destruction and recovery of layered structures during charging and discharging for the first time .

- Results: This application of silicon disulfide could lead to improvements in the performance and efficiency of liquid electrolyte-based lithium-ion batteries .

Cathodes for Solid State Battery Designs

- Scientific Field: Materials Science .

- Application Summary: Silicon disulfide is a promising material in the production of cathodes for various solid state battery designs .

- Methods of Application: Silicon disulfide, like many related sulfide compounds, is used in the production of cathodes for solid state batteries .

- Results: Promising new technologies such as lithium-sulfur batteries may eventually rely upon this compound as a key production material .

Layered Materials

- Scientific Field: Materials Science .

- Application Summary: Silicon disulfide is a layered material that has attracted considerable attention due to its diverse properties, including tunable bandgaps, valley polarization, and weak van der Waals interlayer forces .

- Methods of Application: The material is formed by heating silicon and sulfur or by the exchange reaction between SiO2 and Al2S3 . It exhibits interesting chemical and physical properties .

- Results: These properties enable a wide variety of promising applications .

Thiosilicate Anion Production

- Scientific Field: Inorganic Chemistry .

- Application Summary: Silicon disulfide is used in the production of the tetrahedral thiosilicate anion, SiS3(NH3)2- .

- Methods of Application: In liquid ammonia, silicon disulfide is reported to form the imide Si(NH)2 and NH4SH . A recent report has identified crystalline (NH4)2[SiS3(NH3)]·2NH3 as a product .

- Results: This application of silicon disulfide could lead to improvements in the production of thiosilicate anions .

安全和危害

未来方向

Silicon disulfide exhibits interesting chemical and physical properties and has potential applications in various fields . It is evaluated for its Li-storage properties as an anode material for Li-ion batteries (LIBs) . The large-scale synthesis method, exceptionally high Li-storage characteristics, and remarkable SSE application of the layered SiS2 make it highly suitable for a variety of applications .

属性

IUPAC Name |

bis(sulfanylidene)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDSWONFYIAAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065606 | |

| Record name | Silicon sulfide (SiS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Grey pieces with an odor of rotten eggs in moist air; [MSDSonline] | |

| Record name | Silicon disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Silicon disulfide | |

CAS RN |

13759-10-9 | |

| Record name | Silicon sulfide (SiS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13759-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon sulfide (SiS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicon sulfide (SiS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35Y5PHW16K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Kyselina wolframova [Czech]](/img/structure/B85289.png)